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Compound of Interest

Compound Name: 3-Chloro-2-fluoroiodobenzene

CAS No.: 72373-82-1

Cat. No.: B1587037 Get Quote

Advanced Intermediate for Pharmaceutical Pharmacophores

Executive Summary
3-Chloro-2-fluoroiodobenzene (CAS: 72373-82-1) is a high-value tri-halogenated benzene

derivative serving as a critical building block in modern medicinal chemistry.[1][2] Its structural

uniqueness lies in the contiguous substitution pattern (1,2,3-trisubstituted), which imparts

distinct electronic and steric properties to drug scaffolds.

The compound is most notably recognized as a key intermediate in the synthesis of

Elvitegravir, a commercially significant HIV integrase inhibitor. Beyond this, it serves as a

versatile "linchpin" reagent: the iodine atom provides a site for highly selective palladium-

catalyzed cross-coupling (Suzuki, Negishi, Sonogashira), while the fluorine and chlorine atoms

modulate metabolic stability and lipophilicity in the final pharmacophore.
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Property Specification

IUPAC Name 1-Chloro-2-fluoro-3-iodobenzene

CAS Number 72373-82-1

Molecular Formula

Molecular Weight 256.44 g/mol

Appearance Clear to pale yellow liquid

Boiling Point 234 °C (lit.)

Refractive Index (

)
1.6010

Density ~2.0 g/mL

Solubility
Soluble in organic solvents (DCM, THF,

Toluene); Insoluble in water

Synthesis Methodologies
Two primary routes exist for the preparation of 3-Chloro-2-fluoroiodobenzene. The choice

depends on scale and available starting materials.

Method A: Directed Ortho-Lithiation (DoM) — The
Industrial Route
This method utilizes the strong ortho-directing ability of the fluorine atom to selectively

functionalize the 3-position of 1-chloro-2-fluorobenzene. This route is preferred for scale-up due

to high atom economy and the avoidance of potentially unstable diazonium intermediates.

Precursor: 1-Chloro-2-fluorobenzene.

Reagent: Lithium Diisopropylamide (LDA).

Mechanism: The acidity of the proton at position 3 is enhanced by the inductive effect of the

adjacent fluorine. Treatment with LDA at low temperature (-78°C) generates the lithiated
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species exclusively at the 3-position, which is then quenched with Iodine (

).

Method B: Sandmeyer Reaction — The Classical
Laboratory Route
This route is often used when the aniline precursor is readily available or when cryogenic

facilities for lithiation are unavailable.

Precursor: 3-Chloro-2-fluoroaniline.

Reagents: Sodium Nitrite (

), Acid (

), Potassium Iodide (

).

Mechanism: Diazotization of the amine forms a diazonium salt, followed by radical-

nucleophilic substitution with iodide.

Method A: Directed Ortho-Lithiation (DoM)

Method B: Sandmeyer Reaction
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Figure 1: Comparison of the two primary synthetic pathways. Method A is generally preferred

for industrial scalability.
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Reactivity & Chemoselectivity
The tri-halogenated core offers a hierarchy of reactivity, allowing for sequential, site-selective

functionalization. This "orthogonal reactivity" is crucial for building complex drug scaffolds.

The Reactivity Hierarchy
Iodine (C-1): The "Softest" electrophile. Reacts first in Pd-catalyzed cross-couplings (Suzuki,

Negishi, Sonogashira) and Lithium-Halogen exchange.

Chlorine (C-3): Reacts second. Requires more forcing conditions or specialized ligands (e.g.,

Buchwald phosphines) to participate in coupling once the iodine is consumed.

Fluorine (C-2): Least reactive toward metal catalysis but activates the ring for Nucleophilic

Aromatic Substitution (

) if strong electron-withdrawing groups are added elsewhere.

Key Transformations
Suzuki-Miyaura Coupling: Reaction with aryl/alkyl boronic acids selectively replaces the

Iodine.

Negishi Coupling: Conversion to the organozinc reagent (via I-Zn exchange) allows coupling

with aryl halides. This is the specific pathway used in Elvitegravir synthesis.
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Figure 2: Chemoselective transformation map. The C-I bond is the primary handle for

functionalization.

Case Study: Application in Elvitegravir Synthesis
Elvitegravir (Gilead Sciences/Japan Tobacco) is an integrase strand transfer inhibitor used to

treat HIV-1. The 3-chloro-2-fluorophenyl moiety is a critical pharmacophore responsible for

binding affinity within the viral integrase active site.

The Role of 3-Chloro-2-fluoroiodobenzene: It serves as the precursor to 3-chloro-2-

fluorobenzylzinc bromide.[3] In the industrial process, the iodine is exchanged for zinc (or

converted to the benzyl bromide via methylation then bromination), creating a nucleophilic

species that is coupled to the quinolone core.

Pathway:

Precursor: 3-Chloro-2-fluoroiodobenzene.[2][4]

Transformation: Converted to 3-Chloro-2-fluorobenzyl bromide (via

methylation/halogenation) or directly to the organozinc species.
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Coupling: The 3-chloro-2-fluorobenzyl moiety is attached to the dihydroquinoline carboxylic

acid core via Pd-catalyzed coupling.

Detailed Experimental Protocol
Protocol: Synthesis via Directed Ortho-Lithiation (Method A) Note: This protocol requires strictly

anhydrous conditions and inert atmosphere (

or Ar).

Reagents:

1-Chloro-2-fluorobenzene (1.0 eq)

LDA (Lithium Diisopropylamide) (1.1 eq, 2.0 M in THF/Heptane)

Iodine (

) (1.2 eq)

Dry THF (Tetrahydrofuran)

Procedure:

Setup: Flame-dry a 3-neck round-bottom flask equipped with a magnetic stir bar,

temperature probe, and addition funnel. Flush with Argon.

Solvent Charge: Add anhydrous THF and cool the system to -78°C (Dry ice/Acetone bath).

Base Addition: Add the LDA solution dropwise via syringe/cannula, maintaining the internal

temperature below -70°C.

Substrate Addition: Dissolve 1-Chloro-2-fluorobenzene in a small volume of dry THF. Add this

solution dropwise to the LDA mixture at -78°C.

Mechanistic Note: Stir for 1-2 hours at -78°C. The bulky LDA base removes the proton at

position 3 (ortho to F) due to the strong inductive effect of Fluorine (

reduction).
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Quench: Dissolve Iodine (

) in dry THF. Add this solution dropwise to the lithiated anion mixture. The deep color of
iodine will fade as it reacts.

Workup: Allow the mixture to warm to room temperature. Quench with saturated aqueous

Sodium Thiosulfate (

) to remove excess iodine (color changes from purple/brown to yellow/clear).

Extraction: Extract with Ethyl Acetate or DCM (3x). Wash combined organics with brine, dry

over

, and concentrate in vacuo.

Purification: Purify the crude oil via vacuum distillation or silica gel flash chromatography

(Hexanes/EtOAc gradient).

Safety & Handling (MSDS Summary)
Hazard Class Statement

Acute Toxicity Harmful if swallowed (H302).

Skin/Eye
Causes skin irritation (H315) and serious eye

irritation (H319).[5]

Respiratory May cause respiratory irritation (H335).[5]

Storage

Store in a cool, dry place under inert gas. Light

sensitive (protect from light to prevent iodine

liberation).

PPE Requirements: Chemical-resistant gloves (Nitrile), safety goggles, and fume hood

ventilation are mandatory.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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